N-[3-[(2,3-dihydro-2-oxo-1H-imidazo[4,5-b]pyridin-7-yl)oxy]phenyl]-N'-[3-(1,1-dimethylethyl)-1-(4-methylphenyl)-1H-pyrazol-5-yl]-Urea is a complex organic compound with significant potential in medicinal chemistry, particularly in the development of therapeutic agents. This compound features a unique structure that combines elements of imidazopyridine and pyrazole, which are known for their biological activity. It has been classified primarily as a pharmaceutical intermediate and is explored for its role in treating various diseases, including cancer.
The compound is cataloged under the Chemical Abstracts Service (CAS) number 2192745-91-6. Information regarding its molecular properties and structural characteristics can be found in chemical databases such as Chemsrc and scientific literature focusing on heterocyclic compounds and their applications in drug development .
This compound falls under the category of urea derivatives, which are often utilized in drug design due to their ability to interact with biological targets effectively. Its classification as a heterocyclic compound places it within a broader group of molecules that exhibit diverse pharmacological activities, including anti-cancer properties.
The synthesis of N-[3-[(2,3-dihydro-2-oxo-1H-imidazo[4,5-b]pyridin-7-yl)oxy]phenyl]-N'-[3-(1,1-dimethylethyl)-1-(4-methylphenyl)-1H-pyrazol-5-yl]-Urea typically involves multi-step reactions that integrate various synthetic strategies. The key steps generally include:
The synthesis may require careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Analytical techniques like High Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to monitor the progress and confirm the structure of intermediates and final products.
The molecular formula for N-[3-[(2,3-dihydro-2-oxo-1H-imidazo[4,5-b]pyridin-7-yl)oxy]phenyl]-N'-[3-(1,1-dimethylethyl)-1-(4-methylphenyl)-1H-pyrazol-5-yl]-Urea is CHNO, indicating a complex structure with multiple functional groups.
Key structural data includes:
The structural analysis reveals functional groups such as urea, phenolic ether linkages, and heterocycles that contribute to its biological activity.
The compound can participate in various chemical reactions typical for heterocycles and ureas. Notably:
Reactions involving this compound are often conducted under controlled conditions to prevent unwanted side reactions. Analytical characterization post-reaction is crucial for confirming product formation.
The mechanism of action for N-[3-[(2,3-dihydro-2-oxo-1H-imidazo[4,5-b]pyridin-7-yl)oxy]phenyl]-N'-[3-(1,1-dimethylethyl)-1-(4-methylphenyl)-1H-pyrazol-5-yl]-Urea is hypothesized to involve interaction with specific biological targets relevant to disease pathways, particularly in cancer treatment.
Research indicates that compounds with similar structures often act by inhibiting key enzymes or receptors involved in cell proliferation and survival pathways. Detailed studies using molecular docking simulations can provide insights into binding affinities and interaction profiles with target proteins.
While specific physical properties such as melting point or boiling point are not readily available for this compound, it is typically expected to be a solid at room temperature based on its molecular structure.
The compound exhibits stability under standard laboratory conditions but may be sensitive to extreme pH or temperature changes. Its solubility profile would need to be evaluated for formulation purposes in pharmaceutical applications.
Relevant data from similar compounds suggest moderate solubility in organic solvents and limited aqueous solubility.
N-[3-[(2,3-dihydro-2-oxo-1H-imidazo[4,5-b]pyridin-7-yl)oxy]phenyl]-N'-[3-(1,1-dimethylethyl)-1-(4-methylphenyl)-1H-pyrazol-5-yl]-Urea shows promise in several scientific applications:
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3